Benzene, 1-(2-chloroethyl)-3-fluoro-
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Overview
Description
Benzene, 1-(2-chloroethyl)-3-fluoro-: is an organic compound with the molecular formula C8H8ClF It is a derivative of benzene, where one hydrogen atom is replaced by a 2-chloroethyl group and another by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method to synthesize Benzene, 1-(2-chloroethyl)-3-fluoro- involves the Friedel-Crafts alkylation of fluorobenzene with 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Halogen Exchange Reactions: Another method involves the halogen exchange reaction where a precursor compound like Benzene, 1-(2-bromoethyl)-3-fluoro- undergoes a substitution reaction with a chloride source.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. They often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-(2-chloroethyl)-3-fluoro- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiol (RSH)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)
Major Products:
Substitution: Benzene, 1-(2-hydroxyethyl)-3-fluoro-, Benzene, 1-(2-aminoethyl)-3-fluoro-
Oxidation: Benzene, 1-(2-carboxyethyl)-3-fluoro-, Benzene, 1-(2-oxoethyl)-3-fluoro-
Reduction: Benzene, 1-(2-ethyl)-3-fluoro-
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzene, 1-(2-chloroethyl)-3-fluoro- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interaction of halogenated benzene derivatives with biological systems.
Medicine:
Drug Development: It serves as a precursor in the development of drugs targeting specific pathways involving halogenated aromatic compounds.
Industry:
Mechanism of Action
The mechanism of action of Benzene, 1-(2-chloroethyl)-3-fluoro- involves its interaction with nucleophiles and electrophiles due to the presence of both electron-withdrawing (fluoro) and electron-donating (chloroethyl) groups. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- Benzene, 1-(2-chloroethyl)-
- Benzene, 1-(2-bromoethyl)-3-fluoro-
- Benzene, 1-(2-chloroethyl)-4-fluoro-
Uniqueness: Benzene, 1-(2-chloroethyl)-3-fluoro- is unique due to the specific positioning of the chloroethyl and fluoro groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the fluoro group at the meta position relative to the chloroethyl group influences the compound’s electronic distribution and steric effects, making it particularly useful in selective synthesis reactions .
Properties
IUPAC Name |
1-(2-chloroethyl)-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPFVSLTAQBJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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